Rolipram
Overview
Description
Rolipram is a selective phosphodiesterase-4 inhibitor that was discovered and developed by Schering AG in the early 1990s as a potential antidepressant drug . It served as a prototype molecule for several companies’ drug discovery and development efforts . This compound has several activities that make it a continuing focus for research, particularly in the fields of neurodegenerative diseases, autoimmune diseases, and respiratory diseases .
Mechanism of Action
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular messenger .
Target of Action
This compound primarily targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . These enzymes play a crucial role in the hydrolysis of cAMP, thereby regulating cellular responses to various extracellular signals .
Mode of Action
This compound acts by inhibiting PDE4, thereby preventing the hydrolysis of cAMP. This leads to an increase in intracellular cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), leading to the activation of various downstream genes .
Biochemical Pathways
The increase in cAMP levels due to this compound’s action affects several biochemical pathways. It stimulates the cAMP/PKA/26S and cAMP/exchange protein directly activated by cAMP (EPAC)/ERK signaling pathways . This leads to the upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bcl-2-associated X protein (Bax), reducing apoptosis. It also downregulates pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α, thereby restraining neuroinflammation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound has a bioavailability of 75% and an elimination half-life of 3 hours .
Result of Action
The inhibition of PDE4 by this compound leads to several molecular and cellular effects. It reduces amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . It also increases the activity of proteasomes, reducing the burden of protein aggregates . These effects can improve spatial memory in mice engineered to have aggregate build-up .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of endotoxic molecules, pro-inflammatory cytokines, hypoxia, and oxidative stress in the environment can contribute to secondary tissue damage . This compound’s anti-inflammatory properties can help mitigate these effects .
Biochemical Analysis
Biochemical Properties
Rolipram interacts with several enzymes and proteins, primarily those associated with the cAMP signaling pathway. It inhibits multiple isozymes of PDE4, including PDE4A, PDE4B, and PDE4D . The inhibition of PDE4 by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and subsequently CREB . CREB promotes the transcription of genes related to synaptic plasticity and neurogenesis, like the neurotrophic factor BDNF .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response in cardiac fibroblasts, which could potentially protect against endotoxic cardiac dysfunction . In another study, this compound was found to inhibit cardiomyocytes apoptosis, thereby potentially protecting against myocardial ischemia/reperfusion injury . Furthermore, this compound has been shown to reduce amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, potentially mitigating cognitive deficits and depression-like behavior .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its inhibition of PDE4, leading to an increase in cAMP levels. This increase in cAMP activates PKA, leading to the phosphorylation and activation of CREB . CREB then promotes the transcription of genes related to synaptic plasticity and neurogenesis . Additionally, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase through PDE4B and/or PDE4D isoform inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve cognitive function in numerous rodent models of Alzheimer’s disease, diabetes, and chemobrain over time . Furthermore, it has been found to enhance the inotropic effect of rat heart by activating SERCA2a .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study involving APP/PS1/tau mice, daily intraperitoneal injections of this compound for 10 days led to significant improvements in cognitive decline as well as anxiety- and depression-like behaviors .
Metabolic Pathways
This leads to an increase in cAMP levels, which can have various downstream effects, including the activation of PKA and the subsequent phosphorylation and activation of CREB .
Transport and Distribution
It is known that this compound is a small molecule that can readily cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound-sensitive, cAMP-specific phosphodiesterases has been studied, with findings suggesting that different splicing variants derived from the PDE4D gene are targeted to discrete subcellular compartments . This differential targeting allows for the spatial and temporal control of cAMP within cells, thereby regulating the intensity and duration of intracellular messenger-mediated signal transduction .
Preparation Methods
Rolipram can be synthesized through various methods. One approach involves the enantioselective flow synthesis, which includes a telescoped asymmetric conjugate addition followed by oxidative aldehyde esterification sequence using in situ-generated persulfuric acid as an oxidant . This method ensures environmentally benign metal-free conditions and improved productivity compared to earlier methodologies . Another method involves the preparation of this compound-loaded nanoparticles using pressure homogenization-emulsification with a microfluidizer or a modified spontaneous emulsification solvent diffusion method . The encapsulation efficiency and release profiles vary depending on the method used .
Chemical Reactions Analysis
Rolipram undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include trichlorosilane-mediated nitro group reduction and concomitant lactamization . The major products formed from these reactions include enantiopure this compound and its derivatives . This compound also inhibits the activity of phosphodiesterase-4 enzymes, leading to an increase in cyclic adenosine monophosphate levels .
Scientific Research Applications
Rolipram has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, this compound has shown the ability to ramp up the activity of proteasomes and reduce the burden of toxic aggregates, improving spatial memory in mice engineered to have aggregate build-up . It has also been used in studies to understand whether phosphodiesterase-4 inhibition could be useful in autoimmune diseases, Alzheimer’s disease, cognitive enhancement, spinal cord injury, and respiratory diseases like asthma and chronic obstructive pulmonary disease . Additionally, this compound has been investigated for its protective effects on endotoxic cardiac dysfunction via inhibition of the inflammatory response in cardiac fibroblasts .
Comparison with Similar Compounds
Similar compounds include roflumilast, crisaborole, apremilast, and ibudilast . These compounds share the ability to inhibit phosphodiesterase-4 enzymes, but they differ in their specific applications and side effect profiles . For example, roflumilast is used in the treatment of chronic obstructive pulmonary disease, while crisaborole is used for atopic dermatitis . Rolipram’s unique ability to improve spatial memory and reduce toxic aggregates in neurodegenerative diseases sets it apart from other phosphodiesterase-4 inhibitors .
Properties
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044124 | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-54-5 | |
Record name | Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolipram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rolipram | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rolipram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLIPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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